
Wilfortrin
Übersicht
Beschreibung
Synthesis Analysis
The enantioselective synthesis of hydroxywilfordic acid, a key subunit of sesquiterpene pyridine alkaloids including Wilfortrine, demonstrates the compound's complex chemical synthesis. This synthesis involves asymmetric cyanation and hydrolysis to afford chiral α-hydroxy-α-methyl acid, highlighting the sophisticated chemical manipulations required to produce Wilfortrine and its derivatives (Yuan, Jung, & Seo, 2018).
Molecular Structure Analysis
While specific studies directly detailing the molecular structure analysis of Wilfortrine are not highlighted, the general methodologies for analyzing molecular structures, including X-ray crystallography, spectroscopy, and molecular modeling, are applicable. These techniques offer insights into the compound's structure, essential for understanding its chemical behavior and interactions (Warr, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of Wilfortrine and related compounds are typically investigated through studies focusing on their biosynthesis and chemical synthesis. Techniques such as high-speed counter-current chromatography (HSCCC) are used for the isolation and purification of Wilfortrine from Tripterygium wilfordii Hook. F., indicating its complex interaction with other chemical constituents and the solvent systems used for its extraction and purification (Ouyang, Jin, & He, 2007).
Physical Properties Analysis
The analysis of the physical properties of chemical compounds, including Wilfortrine, involves understanding their boiling points, melting points, solubility, and more. These properties are crucial for determining the compound's behavior in various environments and for its formulation in pharmacological applications. Molecular modeling techniques offer insights into these properties by examining structural parameters and their relationship with physical characteristics (Needham, Wei, & Seybold, 1988).
Chemical Properties Analysis
The chemical properties of Wilfortrine, such as its reactivity with other compounds, stability, and degradation pathways, are vital for its pharmacological efficacy and safety. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to identify and quantify Wilfortrine and other alkaloids in Tripterygium wilfordii Hook. F., providing a foundation for understanding its chemical properties and interactions within biological systems (Ouyang, Jin, & He, 2007).
Wissenschaftliche Forschungsanwendungen
Anti-HIV-Aktivität
Wilfortrin ist ein Sesquiterpen-Pyridin-Alkaloid, das eine potente anti-HIV-Aktivität gezeigt hat . Verbindungen, die eine tertiäre Hydroxygruppe enthalten, wie this compound, haben nachweislich die HIV-Zellreplikation unterdrückt . Dies deutet darauf hin, dass der tertiäre Alkohol eine wichtige Rolle bei der anti-HIV-Aktivität von Sesquiterpen-Pyridin-Alkaloiden spielt .
Antikrebsaktivität
Es wurde festgestellt, dass this compound eine Antikrebsaktivität gegen multiresistente Krebszellen aufweist . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer Antikrebsmedikamente .
Insektizide Eigenschaften
Sesquiterpen-Pyridin-Alkaloide, wie z. B. This compound, haben nachweislich insektizide Eigenschaften . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Insektizide eingesetzt werden könnte .
Immunsuppressive Eigenschaften
Es wurde festgestellt, dass this compound immunsuppressive Eigenschaften aufweist . Dies deutet darauf hin, dass es bei der Behandlung von Autoimmunerkrankungen und bei der Organtransplantation zur Verhinderung einer Abstoßung eingesetzt werden könnte .
Anti-Leberkrebsaktivität
Es wurde gezeigt, dass this compound eine hemmende Wirkung auf die Proliferation von Leberkrebszellen hat . Eine Studie ergab, dass die kombinierte Behandlung mit this compound und Paclitaxel die Proliferation und Invasion von Leberkrebszellen durch Herunterregulierung von Bcl-2 und Hochregulierung von Bax hemmen kann .
Enantioselektive Synthese
Es wurde eine enantioselektive Syntheseroute zu Hydroxywilfordinsäure entwickelt, einer Schlüsselsubunit von Sesquiterpen-Pyridin-Alkaloiden wie this compound . Diese Synthese könnte bei der Entwicklung neuer Medikamente und bei der Untersuchung der Struktur-Aktivitäts-Beziehungen von Sesquiterpen-Pyridin-Alkaloiden nützlich sein .
Wirkmechanismus
Target of Action
Wilfortrine is a bioactive sesquiterpene alkaloid . It exhibits immunosuppressive effects , inhibits leukemia cell growth in mice , and shows anti-HIV activity . It also triggers apoptosis in HepG2 liver cancer cells by increasing Bax and decreasing Bcl-2 .
Mode of Action
It is known to interact with its targets, leading to immunosuppressive effects, inhibition of leukemia cell growth, and anti-hiv activity . In HepG2 liver cancer cells, Wilfortrine triggers apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2 .
Biochemical Pathways
It is known that wilfortrine can affect the apoptosis pathway in hepg2 liver cancer cells by modulating the expression of bax and bcl-2 .
Pharmacokinetics
Studies have shown that the hepatotoxicity of tripterygium wilfordii, which contains wilfortrine, displays a significant circadian rhythm . Pharmacokinetic experiments showed that oral gavage of Tripterygium wilfordii at certain times generated higher plasma concentrations of triptolide, a toxic constituent, compared with dosing at other times . This was accompanied by reduced formation of triptolide metabolites .
Result of Action
The result of Wilfortrine’s action includes immunosuppressive effects, inhibition of leukemia cell growth, and anti-HIV activity . In HepG2 liver cancer cells, Wilfortrine triggers apoptosis, leading to cell death .
Action Environment
The action of Wilfortrine can be influenced by environmental factors. For example, the hepatotoxicity of Tripterygium wilfordii, which contains Wilfortrine, displays a significant circadian rhythm . This suggests that the time of day can influence the action, efficacy, and stability of Wilfortrine.
Safety and Hazards
Zukünftige Richtungen
Wilfortrine has shown potential in inhibiting the proliferation of liver cancer cells . The combined treatment using Wilfortrine and Paclitaxel can inhibit proliferation and invasion of liver cancer cells via down-regulating Bcl-2 and up-regulating Bax, with better efficacy than single use of either drug . This suggests potential future directions for the use of Wilfortrine in cancer treatment .
Eigenschaften
IUPAC Name |
[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47NO20/c1-19(43)54-18-40-32(58-22(4)46)28(56-20(2)44)27-30(57-21(3)45)41(40)39(8,52)31(29(33(40)59-23(5)47)60-34(48)24-12-15-53-16-24)61-36(50)37(6,51)13-11-26-25(10-9-14-42-26)35(49)55-17-38(27,7)62-41/h9-10,12,14-16,27-33,51-52H,11,13,17-18H2,1-8H3/t27-,28-,29+,30-,31+,32-,33+,37?,38+,39?,40-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKOHWLSQAZHFX-FYBNDBPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@]12[C@@H]([C@@H]([C@@H]3[C@H]([C@]14C([C@H]([C@@H]([C@@H]2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OC[C@@]3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47NO20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045704 | |
| Record name | Wilfortrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
873.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37239-48-8 | |
| Record name | Wilfortrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037239488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wilfortrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Wilfortrine and where is it found?
A1: Wilfortrine is a sesquiterpene pyridine alkaloid naturally occurring in the Tripterygium wilfordii plant, a traditional Chinese medicinal herb. [, ]
Q2: What are the primary biological activities reported for Wilfortrine?
A2: Wilfortrine has demonstrated insecticidal activity against various lepidopteran insects [] and immunosuppressive effects in mice. [] Recent research has focused on its potential as an anticancer agent, particularly against liver cancer. [, ]
Q3: How does Wilfortrine exert its anticancer effects?
A3: Studies suggest that Wilfortrine induces apoptosis, or programmed cell death, in liver cancer cells. This effect is mediated by modulating the expression of specific proteins involved in apoptosis: upregulating Bax (pro-apoptotic) and downregulating Bcl-2 (anti-apoptotic). [, ]
Q4: Has Wilfortrine shown synergistic effects with other anticancer agents?
A4: Research indicates that Wilfortrine enhances the anticancer activity of Paclitaxel, a commonly used chemotherapy drug, in liver cancer cells. This combination therapy exhibited stronger inhibition of cancer cell proliferation and invasion compared to either drug alone. []
Q5: What is the impact of Wilfortrine on adenosine deaminase (ADA) activity?
A5: Studies have shown that Wilfortrine can inhibit ADA activity in HL-60 cells, particularly at higher concentrations. This inhibitory effect on ADA activity may contribute to its anticancer properties. []
Q6: Are there any analytical methods available to quantify Wilfortrine?
A6: Several analytical techniques have been developed to measure Wilfortrine levels in various matrices, including:
- High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS): This method offers high sensitivity and accuracy for determining Wilfortrine levels in biological samples like urine and plant extracts. [, , ]
- Micellar electrokinetic capillary chromatography (MEKC): This technique allows for simultaneous analysis of Wilfortrine and other bioactive compounds in Tripterygium wilfordii extracts and preparations. []
Q7: Has the absolute configuration of Wilfortrine been determined?
A7: Yes, the absolute configuration of Hydroxywilfordic acid, a key subunit of Wilfortrine, was determined to be the (R)-isomer by comparing naturally derived Hydroxywilfordate (obtained through methanolysis of Wilfortrine) with a synthetically prepared enantiomer. []
Q8: What is known about the pharmacokinetics of Wilfortrine?
A8: Recent research has explored the pharmacokinetics of Wilfortrine in rats, revealing that nephrotic syndrome can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile. This altered pharmacokinetic behavior in disease states may influence both efficacy and toxicity. []
Q9: Are there any concerns regarding potential herb-drug interactions with Wilfortrine?
A9: Studies in rats have shown that co-administration of Tripterygium Glycosides Tablets (which contain Wilfortrine) with Leflunomide (an anti-rheumatic drug) can significantly alter the pharmacokinetics of both drugs. These findings highlight the importance of considering potential herb-drug interactions in clinical settings. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




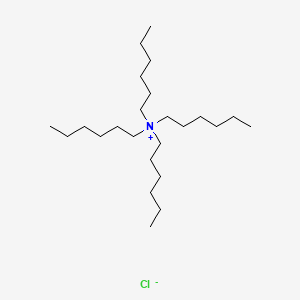
![Imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1213434.png)
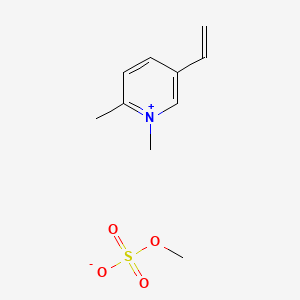


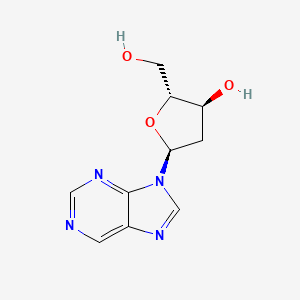
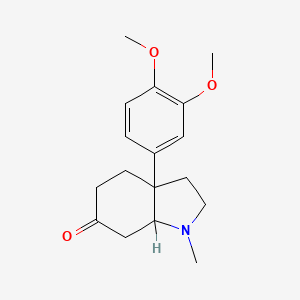
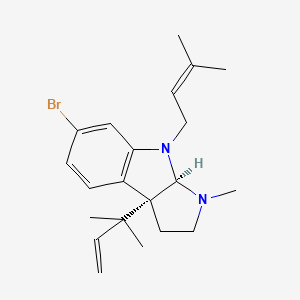

![2-[(2,3-dimethyl-7,8,9,10-tetrahydrophenanthridin-6-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B1213445.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(2-methyl-3-furanyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1213447.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1213450.png)
![1,2,3,6-Tetrahydropyridine, 1-acetyl-4-[4-acetoxy-5-methoxyphenyl]-](/img/structure/B1213452.png)